molecular formula C28H44O3 B10752544 24, 25-Dihydroxy VD2

24, 25-Dihydroxy VD2

Cat. No.: B10752544
M. Wt: 428.6 g/mol
InChI Key: BPEQZNMKGFTMQE-UHFFFAOYSA-N
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Description

24, 25-Dihydroxy VD2, also known as 24, 25-Dihydroxy vitamin D2, is a hydroxylated metabolite of vitamin D2. It is a synthetic analog of vitamin D and plays a significant role in various biological processes. This compound is known for its involvement in calcium homeostasis and bone metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24, 25-Dihydroxy VD2 involves multiple steps of hydroxylation. One common method includes the hydroxylation of vitamin D2 at the 24th and 25th positions. This process typically requires specific enzymes or chemical catalysts to facilitate the hydroxylation reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and advanced purification techniques to achieve high yields and purity. The production is carried out under stringent quality control measures to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

24, 25-Dihydroxy VD2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated metabolites of vitamin D2, which have different biological activities and applications .

Scientific Research Applications

24, 25-Dihydroxy VD2 has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other vitamin D analogs.

    Biology: Studied for its role in calcium homeostasis and bone metabolism.

    Medicine: Investigated for its potential therapeutic effects in treating bone disorders and calcium deficiency.

    Industry: Used in the formulation of dietary supplements and fortified foods.

Mechanism of Action

24, 25-Dihydroxy VD2 exerts its effects by binding to the vitamin D receptor (VDR), which is present in various tissues throughout the body. Upon binding, it modulates the expression of genes involved in calcium and phosphate metabolism. This regulation helps maintain calcium homeostasis and supports bone health. The compound also interacts with other molecular targets and pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    1, 25-Dihydroxy vitamin D3: Another hydroxylated metabolite of vitamin D, known for its potent biological activity.

    25-Hydroxy vitamin D3: A precursor to the active form of vitamin D, involved in calcium regulation.

    24, 25-Dihydroxy vitamin D3: Similar to 24, 25-Dihydroxy VD2 but derived from vitamin D3.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. Unlike other vitamin D metabolites, it has a unique role in modulating calcium and phosphate metabolism, making it valuable for research and therapeutic applications .

Properties

IUPAC Name

6-[4-[2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEQZNMKGFTMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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